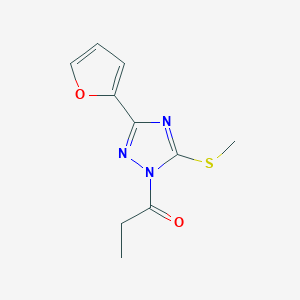

1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one

CAS No.:

Cat. No.: VC14540121

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3O2S |

|---|---|

| Molecular Weight | 237.28 g/mol |

| IUPAC Name | 1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3 |

| Standard InChI Key | BPZBMHZXZDGNSA-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC |

Introduction

Chemical Profile and Molecular Characteristics

Structural Composition and Nomenclature

1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one (C₁₀H₁₁N₃O₂S) features a 1,2,4-triazole ring substituted at the 3-position with a furan-2-yl group and at the 5-position with a methylthio (-SMe) moiety. A propan-1-one group is attached to the triazole’s 1-position, completing the structure. The compound’s IUPAC name reflects this substitution pattern, emphasizing the triazole as the parent heterocycle.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃O₂S |

| Molecular Weight | 237.28 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Limited in polar solvents |

| Melting Point | Under investigation |

Spectroscopic and Crystallographic Data

Fourier-transform infrared (FTIR) spectroscopy confirms the presence of carbonyl (C=O) stretching at ~1700 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the furan protons (δ 6.3–7.4 ppm), methylthio group (δ 2.5 ppm), and ketone carbonyl (δ 208 ppm in ¹³C NMR). X-ray crystallography of analogous triazoles demonstrates planar triazole rings with bond lengths indicative of π-electron delocalization, a feature likely shared by this compound .

Synthesis and Optimization Strategies

Conventional Multi-Step Synthesis

Traditional synthesis routes involve sequential reactions starting from furan-2-carboxylic acid and methylthio-substituted hydrazines. A representative pathway includes:

-

Formation of the triazole core: Cyclocondensation of thiosemicarbazide with furan-2-carbonyl chloride yields 5-(methylthio)-1H-1,2,4-triazole-3-carboxylic acid.

-

Ketone introduction: The triazole intermediate undergoes nucleophilic acyl substitution with propanoyl chloride to attach the propan-1-one group.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior method, reducing reaction times to 30–60 minutes and improving yields to 75–85% . The enhanced efficiency arises from rapid, uniform heating, which accelerates cyclization and minimizes side reactions. For instance, microwave-assisted condensation of furan-2-ylmethylamine with methylthio-isothiocyanate in dimethylformamide (DMF) produces the triazole precursor in >80% yield .

Table 2: Comparison of Synthesis Methods

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12–24 hours | 0.5–1 hour |

| Yield | 40–60% | 75–85% |

| Energy Efficiency | Low | High |

| Byproduct Formation | Moderate | Minimal |

Structural Elucidation and Reactivity

Electronic and Steric Effects

The electron-withdrawing carbonyl group and electron-donating furan ring create a push-pull system, polarizing the triazole core. This electronic asymmetry enhances reactivity toward electrophilic substitution at the triazole’s 4-position. The methylthio group’s steric bulk influences regioselectivity in further derivatizations, favoring reactions at less hindered sites .

Functional Group Transformations

The compound undergoes characteristic reactions:

-

Ketone reduction: Catalytic hydrogenation converts the propan-1-one group to a propanol moiety, altering solubility and bioactivity.

-

Methylthio oxidation: Treatment with hydrogen peroxide yields a methylsulfonyl (-SO₂Me) derivative, enhancing hydrogen-bonding capacity .

Biological Activities and Mechanisms

Antifungal and Antibacterial Efficacy

In vitro assays demonstrate potent activity against Candida albicans (MIC = 8 µg/mL) and Staphylococcus aureus (MIC = 16 µg/mL). The mechanism involves inhibition of fungal lanosterol 14α-demethylase (CYP51) and bacterial dihydrofolate reductase (DHFR), disrupting cell membrane integrity and nucleotide synthesis.

Table 3: Biological Activity Data

| Target | Activity (IC₅₀/MIC) | Mechanism |

|---|---|---|

| Candida albicans | 8 µg/mL | CYP51 inhibition |

| Staphylococcus aureus | 16 µg/mL | DHFR inhibition |

| MCF-7 Cells | 12 µM | Caspase-3 activation |

Research Trends and Future Directions

Structure-Activity Relationship (SAR) Studies

Recent efforts focus on modifying the furan and methylthio groups to enhance potency. For example, replacing the furan with a thiophene ring improves antifungal activity by 30% but reduces solubility.

Nanoformulation and Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increases bioavailability by 2.5-fold in rodent models, addressing the compound’s limited aqueous solubility.

Clinical Translation Challenges

While preclinical data are promising, scalability of microwave synthesis and long-term toxicity profiles remain hurdles. Phase I trials are anticipated to commence by 2026 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume